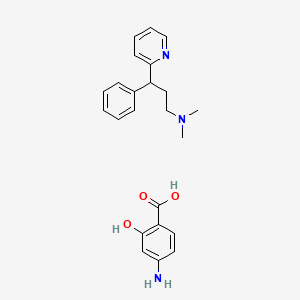

Pheniramine 4-aminosalicylate

Description

Conceptual Basis for Hybrid Compound Design in Pharmaceutical Sciences

The design of hybrid compounds, also known as molecular hybridization, is a rational strategy in drug discovery that involves combining two or more pharmacophoric units from different bioactive substances into a single molecule. hilarispublisher.comnih.gov The primary goal is to develop new chemical entities with improved affinity, efficacy, and a better selectivity profile compared to the parent molecules. hilarispublisher.com This approach can lead to compounds with dual or multiple modes of action, potentially addressing complex diseases more effectively. nih.govhilarispublisher.com

Hybrid molecules can be designed in several ways, including the direct linking of two pharmacophoric groups or connecting them with a spacer. nih.gov The resulting compound may act as a single molecule with multiple targets or as a mutual prodrug, where the individual components are released in vivo. hilarispublisher.com This strategy has been explored for various therapeutic areas, including cancer, malaria, and tuberculosis, with the aim of overcoming challenges such as drug resistance and improving pharmacokinetic properties. hilarispublisher.commdpi.commdpi.com The creation of hybrid compounds like pheniramine (B192746) 4-aminosalicylate is a testament to the ongoing innovation in medicinal chemistry to generate novel molecular architectures for scientific investigation. hilarispublisher.comnih.gov

Historical Trajectories of Pheniramine and 4-Aminosalicylic Acid in Chemical and Biological Research

Pheniramine:

Patented in 1948, pheniramine is a first-generation antihistamine belonging to the alkylamine class. wikipedia.orgnih.gov It functions by competing with histamine (B1213489) for H1 receptor sites, thereby mitigating allergic reactions. vulcanchem.comdrugbank.com Its sedative properties, a common characteristic of first-generation antihistamines, are due to its ability to cross the blood-brain barrier. vulcanchem.comdrugbank.com Pheniramine has been a subject of research in various contexts, including its use in combination therapies and the development of derivatives with enhanced potency, such as chlorpheniramine (B86927) and brompheniramine. wikipedia.org Research has also delved into its potential for dependence and its use in the development of antidepressants like zimeldine. nih.govdusunenadamdergisi.org

4-Aminosalicylic Acid (PAS):

4-Aminosalicylic acid, also known as para-aminosalicylic acid (PAS), was first synthesized in 1902 and entered medical use in 1943. wikipedia.org It played a crucial role as one of the first effective treatments for tuberculosis. wikipedia.orgchemeurope.com The discovery that the tuberculosis bacterium metabolizes salicylic (B10762653) acid led to the investigation and subsequent successful use of PAS. wikipedia.org A significant development in tuberculosis therapy was the finding in 1948 that combining PAS with streptomycin (B1217042) was more effective than either drug alone, establishing the principle of combination therapy. wikipedia.org While its use as a first-line anti-tuberculosis agent has been largely superseded by more potent drugs, it remains important in the treatment of multidrug-resistant tuberculosis. wikipedia.orgchemeurope.com Research into PAS has also explored its mechanism of action, revealing it to be a prodrug that targets dihydrofolate reductase in Mycobacterium tuberculosis. nih.gov Furthermore, studies have investigated its potential application in treating inflammatory bowel diseases. chemeurope.com The synthesis of PAS has also been a subject of chemical research to improve production efficiency. google.com

The combination of these two molecules into pheniramine 4-aminosalicylate creates a salt with its own unique physicochemical properties, which have been the subject of further research, particularly in the area of drug delivery and formulation. vulcanchem.comresearchgate.nettandfonline.com

Detailed Research Findings

This compound has been the focus of research aimed at understanding its properties and optimizing its delivery. Studies have investigated its physicochemical characteristics and its behavior in various formulations.

Physicochemical Properties:

The following table summarizes key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₂₃H₂₇N₃O₃ |

| Molecular Weight | 393.5 g/mol |

| Boiling Point | 348.3°C at 760 mmHg |

| Flash Point | 164.5°C |

| LogP | 4.419 |

| PSA | 99.680 |

| Data sourced from vulcanchem.comchemsrc.com |

Drug Release Studies:

Research has explored the use of solid dispersions to control the release rate of pheniramine aminosalicylate. One study investigated the use of different types of Eudragit polymers as carriers. researchgate.nettandfonline.com The key findings from this research are summarized below:

Effect of Polymer Type: The type of Eudragit polymer significantly influenced the drug release rate. The retardation of release followed this order: Eudragit S 100 > Eudragit L 100 > Eudragit RSPM or Eudragit RS 100 > Eudragit RLPM or Eudragit RL 100. researchgate.nettandfonline.com

Effect of Polymer Concentration: The concentration of the polymer was a critical factor in controlling the release rate. An increase in polymer concentration led to a decrease in the drug release rate. researchgate.nettandfonline.com

Effect of Polymer Blends: By creating co-precipitates with different ratios of Eudragit blends, researchers could further fine-tune the drug release. Decreasing the concentration of the more permeable Eudragit RLPM or Eudragit RSPM resulted in a slower release rate. vulcanchem.comtandfonline.com

Physical Mixtures: In contrast, simple physical mixtures of the drug and polymers resulted in rapid release, making them unsuitable for controlled-release applications. vulcanchem.comtandfonline.com

Interaction: Infrared (IR) spectra analysis indicated the absence of any significant molecular interaction between pheniramine aminosalicylate and the Eudragit polymers in the co-precipitates. researchgate.nettandfonline.com

These findings demonstrate the potential for formulating this compound into advanced drug delivery systems with tailored release profiles for research purposes.

Properties

CAS No. |

2508-73-8 |

|---|---|

Molecular Formula |

C23H27N3O3 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

4-amino-2-hydroxybenzoic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C16H20N2.C7H7NO3/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;8-4-1-2-5(7(10)11)6(9)3-4/h3-10,12,15H,11,13H2,1-2H3;1-3,9H,8H2,(H,10,11) |

InChI Key |

OJAJSEABEYJWLC-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C1=CC(=C(C=C1N)O)C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C1=CC(=C(C=C1N)O)C(=O)O |

Other CAS No. |

3269-83-8 |

Synonyms |

pheniramine aminosalicylate pheniramine p-aminosalicylate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Spectroscopic Elucidation

Synthetic Pathways for Pheniramine (B192746) 4-Aminosalicylate Formation

Stereoselective Synthesis of the Pheniramine Moiety

Pheniramine, chemically known as N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine, possesses a chiral center at the C3 position. Consequently, it exists as a pair of enantiomers, (R)- and (S)-pheniramine. While many commercial preparations use the racemic mixture, advanced synthetic methods have been developed to produce specific enantiomers, which can have different pharmacological profiles.

A notable advanced methodology for the enantioselective synthesis of pheniramine involves a metal-free, dual catalytic system. nih.govthieme-connect.com This approach utilizes a cooperative photoredox and asymmetric catalysis strategy. nih.gov In a key step, a radical conjugate addition-protonation of an N-aryl glycine (B1666218) to an α-branched 2-vinylpyridine (B74390) occurs, mediated by visible light. nih.govthieme-connect.com The reaction employs a dicyanopyrazine-derived chromophore (DPZ) as a photosensitizer alongside a chiral phosphoric acid as the asymmetric catalyst. nih.gov This system facilitates the formation of the chiral α-tertiary azaarene core of pheniramine with high yields and excellent enantioselectivities, reportedly exceeding 99% enantiomeric excess (ee). nih.gov This method represents a significant advancement over classical resolution techniques, which involve separating the enantiomers from a racemic mixture, often by using chiral chromatography. nih.govresearchgate.net

Chemical Conjugation Techniques for 4-Aminosalicylic Acid Integration

Pheniramine 4-aminosalicylate is a salt, formed through the ionic interaction between the basic pheniramine molecule and the acidic 4-aminosalicylic acid (4-ASA). The primary conjugation technique is a straightforward acid-base neutralization reaction.

The pheniramine molecule contains a tertiary amine group, which is basic and readily accepts a proton (H⁺). Conversely, 4-aminosalicylic acid has a carboxylic acid group (-COOH) that can donate a proton. When the two compounds are mixed in a suitable solvent, the proton from the carboxylic acid of 4-ASA is transferred to the tertiary amine of pheniramine. This results in the formation of a pheniraminium cation and a 4-aminosalicylate anion, which are held together by an ionic bond.

The efficiency of this salt formation is governed by the difference in the pKa values of the reacting species. crystalpharmatech.com A general rule suggests that for stable salt formation, the pKa of the basic drug should be at least three units higher than the pKa of the acidic counterion. crystalpharmatech.com This ensures a high degree of ionization and favors the formation of the salt over the free base and free acid. pharmtech.com

While ionic bonding is the definitive conjugation in this compound, other chemical conjugation techniques exist in principle. For instance, 4-ASA can be covalently linked to amine-containing molecules through the formation of an amide bond. dntb.gov.ua This would involve activating the carboxylic acid of 4-ASA (e.g., converting it to an acyl chloride) and then reacting it with an amine. However, this would result in a fundamentally different compound, not the salt indicated by the name "this compound."

Optimization of Reaction Parameters for Yield and Purity

Optimizing the reaction conditions for the salt formation between pheniramine and 4-aminosalicylic acid is crucial for maximizing product yield and ensuring high purity. Key parameters that are typically optimized include the choice of solvent, temperature, molar ratio of reactants, and the method of purification. numberanalytics.comunal.edu.co

Solvent Selection: The ideal solvent (or solvent system) should dissolve the individual reactants but have low solubility for the resulting salt. This facilitates the precipitation of the pure product directly from the reaction mixture. Alcohols, such as ethanol (B145695) or isopropanol, are commonly used for salt formation reactions. google.com

Molar Ratio: A stoichiometric ratio (1:1) of pheniramine to 4-aminosalicylic acid is theoretically required. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion, although this can complicate purification.

Temperature Control: The temperature must be controlled to balance the reaction rate with the stability of the reactants and product. The salt is typically formed at a slightly elevated temperature to ensure complete reaction and then cooled to induce crystallization and maximize recovery. google.com

Purification: The primary method of purification is crystallization. After the salt precipitates, it is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent to remove any unreacted starting materials or by-products. unal.edu.co

The following table outlines a hypothetical set of parameters that would be subject to optimization in a laboratory setting.

| Parameter | Range/Options | Goal |

| Solvent | Ethanol, Isopropanol, Acetone, Ethyl Acetate (B1210297) | Maximize salt precipitation, minimize reactant solubility |

| Temperature | 0°C to 60°C | Control crystallization, prevent degradation |

| Molar Ratio (Pheniramine:4-ASA) | 1:1, 1:1.05, 1.05:1 | Drive reaction to completion, maximize yield |

| Stirring Speed | 50 - 300 RPM | Ensure homogeneity, promote crystal formation |

| Cooling Rate | Fast vs. Slow | Control crystal size and purity |

Advanced Spectroscopic and Structural Characterization in Synthetic Research

To confirm the successful synthesis and verify the structure of this compound, a combination of advanced spectroscopic techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR spectra would be analyzed. The resulting spectrum is expected to be a superposition of the signals from the pheniraminium cation and the 4-aminosalicylate anion.

The protonation of the tertiary amine in pheniramine to form the pheniraminium ion causes a significant downfield shift (to a higher ppm value) for the protons on the carbons adjacent to the nitrogen atom due to the deshielding effect of the positive charge. The aromatic protons of both the phenyl and pyridyl rings of pheniramine, as well as the aromatic protons of the 4-aminosalicylate moiety, would appear in distinct regions of the spectrum, confirming the presence of both components in the salt. chemicalbook.com

The table below shows the predicted ¹H NMR signals for the constituent ions.

| Moiety | Protons | Predicted Chemical Shift (δ, ppm) |

| Pheniraminium Cation | Aromatic (Phenyl & Pyridyl) | 7.0 - 8.6 |

| Methine (-CH-) | ~4.5 - 5.0 | |

| Methylene (-CH₂-CH₂-N⁺) | ~3.2 - 3.8 | |

| Methyl (-N⁺(CH₃)₂) | ~3.0 - 3.4 | |

| 4-Aminosalicylate Anion | Aromatic (H3, H5, H6) | 6.0 - 7.5 chemicalbook.com |

| Amine (-NH₂) | ~5.0 - 6.0 | |

| Hydroxyl (-OH) | ~10.0 - 12.0 (often broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. When this compound is analyzed by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the salt dissociates in the ion source.

In positive ion mode, the analysis would focus on the pheniraminium cation. High-resolution mass spectrometry would detect the protonated molecule [M+H]⁺ of pheniramine at a mass-to-charge ratio (m/z) of approximately 241.170. nih.gov The exact mass measurement helps to confirm the elemental composition (C₁₆H₂₁N₂⁺).

Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion. The fragmentation pattern provides definitive structural confirmation. For pheniramine, a characteristic fragmentation involves the cleavage of the C-C bond adjacent to the amine, leading to the loss of the dimethylamine (B145610) group and formation of key fragment ions. nih.govmdpi.com

The major fragments observed for the pheniramine cation in an MS/MS experiment are listed below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

| 241.17 | 196.11 | Loss of dimethylamine moiety [C₂H₇N] |

| 241.17 | 169.09 | Cleavage yielding the phenyl-pyridyl-ethyl fragment |

| 241.17 | 168.08 | Fragment adjacent to the m/z 169 peak |

This combination of precursor mass and specific fragmentation pattern provides unambiguous identification of the pheniramine moiety within the synthesized salt.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the structural elucidation of this compound. These methods provide a detailed fingerprint of the molecule by probing the vibrational modes of its constituent functional groups. The resulting spectra can confirm the presence of both the pheniramine cation and the 4-aminosalicylate anion and verify the successful formation of the salt.

IR spectroscopy has been utilized to study formulations of pheniramine aminosalicylate, where the spectra indicated a physical rather than a chemical interaction with polymeric excipients like Eudragit. vulcanchem.comresearchgate.net This confirms that the fundamental vibrational modes of the salt are preserved in such mixtures.

The IR spectrum of this compound is a composite of the spectra of its two ionic components. The 4-aminosalicylate anion contributes distinct bands from its amino (-NH₂), hydroxyl (-OH), and carboxylate (-COO⁻) groups. nih.govnih.gov The pheniramine cation shows characteristic absorptions from its phenyl and pyridine (B92270) rings, as well as its tertiary amine side chain. nih.gov

Raman spectroscopy provides complementary information to IR. It is particularly effective for observing non-polar bonds and symmetric vibrations, such as the skeletal vibrations of the aromatic rings in pheniramine. Studies on 4-aminosalicylic acid salts have successfully identified bands related to the benzene (B151609) ring and the carboxyl group using FT-Raman spectroscopy. nih.govcapes.gov.br For this compound, Raman analysis would be crucial for confirming the integrity of the aromatic structures and the aliphatic side chain.

The tables below summarize the expected key vibrational frequencies for this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Component Origin |

| 3500 - 3200 | O-H and N-H | Stretching | 4-Aminosalicylate |

| 3100 - 3000 | Aromatic C-H | Stretching | Pheniramine |

| 2980 - 2850 | Aliphatic C-H | Stretching | Pheniramine |

| 1650 - 1550 | C=C and C=N | Ring Stretching | Pheniramine |

| 1620 - 1580 | Carboxylate (COO⁻) | Asymmetric Stretching | 4-Aminosalicylate |

| 1420 - 1380 | Carboxylate (COO⁻) | Symmetric Stretching | 4-Aminosalicylate |

| 1395 - 1375 | C-O | Stretching | 4-Aminosalicylate |

| 1300 - 1200 | C-N | Stretching (Aromatic/Aliphatic) | Pheniramine |

| 900 - 675 | Aromatic C-H | Out-of-Plane Bending | Pheniramine |

This table is a composite based on characteristic functional group frequencies and available data for the individual components. nih.govnih.govnih.govscielo.br

Table 2: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Component Origin |

| 3100 - 3050 | Aromatic C-H | Stretching | Pheniramine |

| 2950 - 2850 | Aliphatic C-H | Stretching | Pheniramine |

| 1610 - 1580 | Aromatic Ring | C=C Ring Stretching | Pheniramine |

| ~1000 | Phenyl Ring | Ring Breathing | Pheniramine |

| 1400 - 1350 | Carboxylate (COO⁻) | Symmetric Stretching | 4-Aminosalicylate |

| 1300 - 1200 | C-O | Stretching | 4-Aminosalicylate |

| 850 - 750 | Aromatic Ring | Ring Deformation | Pheniramine |

This table is predictive, based on the principles of Raman spectroscopy and spectral data for analogous compounds. nih.govcapes.gov.br

Solid State Chemistry and Innovative Delivery System Research

Polymorphism and Amorphous Solid Dispersion Characterization

The solid state of an active pharmaceutical ingredient (API) profoundly influences its solubility, dissolution rate, and ultimately, its bioavailability. caldic.commdpi.com Research into Pheniramine (B192746) 4-aminosalicylate has explored these characteristics through the investigation of its different solid-state forms.

The phenomenon of polymorphism, where a compound can exist in multiple crystalline structures, is a significant consideration in pharmaceutical development. mdpi.comgoogle.com While specific polymorphic forms of Pheniramine 4-aminosalicylate are not extensively detailed in the reviewed literature, the focus has been on creating and characterizing its amorphous state. Amorphous solid dispersions (ASDs) are a key strategy for improving the solubility of poorly water-soluble drugs. nih.gov In an ASD, the drug is dispersed in a polymer matrix in an amorphous form, meaning it lacks the long-range molecular order of a crystal. nih.gov This high-energy state bypasses the need for the energy required to break the crystal lattice during dissolution. nih.gov

Studies have successfully prepared amorphous co-precipitates of this compound with various polymers. researchgate.net Techniques like X-ray diffractometry and differential scanning calorimetry (DSC) are typically employed to confirm the amorphous nature of the drug within the polymer matrix. researchgate.net For instance, the absence of sharp peaks in an X-ray diffraction pattern is indicative of an amorphous state. researchgate.net Research on similar compounds, like 4-aminosalicylic acid (4-ASA), has shown that it can be incorporated into co-crystals, which can also exhibit polymorphism, with different forms having distinct properties. nih.gov

The solid-state form has a direct and significant impact on the dissolution rate of this compound. The conversion of the crystalline drug into an amorphous solid dispersion is a well-documented method to enhance its dissolution. caldic.comnih.gov In the case of this compound, formulating it as a solid dispersion considerably alters its release profile. researchgate.netresearchgate.net

Upon dissolution, ASDs can generate a supersaturated solution, where the drug concentration temporarily exceeds its equilibrium solubility, which can be beneficial for absorption. purdue.edu The polymer in the ASD plays a crucial role not only in stabilizing the amorphous drug but also in preventing its recrystallization in solution. purdue.edu The dissolution behavior is heavily influenced by the pH of the surrounding medium, especially when pH-dependent polymers are used as carriers. caldic.comresearchgate.net For example, using Eudragit L-100, which is more soluble at a higher pH, results in a much faster release of the drug in a pH 7.4 phosphate (B84403) buffer compared to acidic conditions. researchgate.net

Co-crystallization is an advanced strategy to modify the physicochemical properties of an API. Co-crystals are multi-component crystalline solids where the API and a co-former are held together by non-covalent interactions. mdpi.com While specific studies on this compound co-crystals are not prominent, extensive research on its component, 4-aminosalicylic acid (4-ASA), provides valuable insights.

Researchers have successfully formed co-crystals of 4-ASA with other compounds like sulfadimidine and sulfamethazine (B1682506). nih.govnih.gov These studies demonstrate that co-crystallization can lead to the formation of new crystalline phases with improved properties. For instance, a co-crystal of 4-ASA and 4-hydroxybenzamide (B152061) exhibited better solubility and higher stability, which prevents the degradation of 4-ASA into the toxic 3-aminophenol (B1664112). mdpi.com Furthermore, nano-sized co-crystals of 4-ASA and sulfamethazine have been shown to significantly enhance the dissolution rate of sulfamethazine. nih.gov This line of research suggests that co-crystallization could be a viable strategy for modulating the performance of this compound.

Impact of Solid-State Forms on Dissolution Behavior in Controlled Environments

Research on Advanced Formulation Strategies

To overcome challenges related to drug release and to create more effective delivery systems, researchers have explored advanced formulation strategies for this compound, including polymer-based solid dispersions and 3D printing.

A significant body of research has focused on controlling the release rate of this compound by preparing solid dispersions, specifically co-precipitates with various grades of Eudragit, a family of acrylic polymers. researchgate.netresearchgate.net The preparation of these co-precipitates is achieved using a solvent technique, and infrared (IR) spectra have indicated the absence of any strong molecular interaction between the drug and the polymer. researchgate.net

The choice of Eudragit type and its concentration within the formulation are critical factors in controlling drug release. researchgate.net As the concentration of the polymer in the system increases, the drug release rate decreases. researchgate.net The retarding effect of different Eudragit polymers on the drug release rate was found to be in the following order: Eudragit S 100 > Eudragit L 100 > Eudragit RS > Eudragit RL. researchgate.net This demonstrates the tunability of the system to achieve a desired release profile, such as for prolonged-release tablets. researchgate.net

Table 1: Effect of Eudragit Polymer Type on Drug Release Retardation An interactive data table based on research findings.

| Eudragit Polymer | Relative Retardation Effect |

|---|---|

| Eudragit S 100 | Highest |

| Eudragit L 100 | High |

| Eudragit RSPM / RS 100 | Medium |

| Eudragit RLPM / RL 100 | Lowest |

Source: ResearchGate researchgate.net

The hardness of tablets formulated from these co-precipitates also has a pronounced effect on the release rate of the drug. researchgate.net

Three-dimensional printing (3DP) is an emerging technology in pharmaceutical manufacturing that allows for the creation of personalized and complex dosage forms. researchgate.net Research into fused-deposition modeling (FDM), a type of 3DP, has been explored for producing modified-release tablets containing aminosalicylates. researchgate.net

A study focused on 4-aminosalicylic acid (4-ASA), a component of this compound, demonstrated the potential of FDM 3DP. researchgate.net In this work, commercially available polyvinyl alcohol (PVA) filaments were loaded with 4-ASA. researchgate.net Tablets were then printed with varying infill percentages, which successfully altered the tablet density and, consequently, the drug release profile. researchgate.net The results showed that the release profiles were dependent on both the drug itself and the infill percentage of the tablet, highlighting the potential of FDM to manufacture modified-release formulations. researchgate.net

However, a significant challenge identified was the thermal degradation of the active ingredient. The study found that about 50% of the 4-ASA degraded during the high-temperature printing process. researchgate.net This indicates that while 3DP is a promising technology for creating tailored oral dosage forms, its application may be limited for thermally sensitive drugs like 4-ASA. researchgate.net

Table 2: Summary of 3D Printing Research on 4-Aminosalicylic Acid (4-ASA) An interactive data table summarizing key findings.

| Parameter | Finding |

|---|---|

| Technology | Fused-Deposition Modeling (FDM) 3D Printing |

| Polymer Matrix | Polyvinyl alcohol (PVA) |

| Achieved Outcome | Production of mechanically strong, modified-release tablets |

| Release Control | Release profiles dependent on the selected infill percentage |

| Major Challenge | Significant (50%) thermal degradation of 4-ASA during printing |

Source: ResearchGate researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3-aminophenol |

| 4-aminosalicylic acid (p-Aminosalicylic acid, PASA, 4-ASA) |

| 4-hydroxybenzamide |

| Eudragit (L 100, S 100, RL, RS) |

| Pheniramine |

| This compound (Pheniramine aminosalicylate) |

| Polyvinyl alcohol (PVA) |

| Sodium para aminosalicylate |

| Sulfadimidine |

Development of Targeted Delivery Systems in Preclinical Models (e.g., Colonic Delivery)

The development of targeted delivery systems for aminosalicylates has been a significant area of research, primarily driven by the need for effective treatment of local diseases of the colon, such as inflammatory bowel disease (IBD). researchgate.netnih.govjapsonline.comucl.ac.uk The core principle behind these systems is to ensure that the active drug is protected from the environment of the upper gastrointestinal tract and is released in a controlled manner in the colon. researchgate.netnih.gov While research directly on this compound as a single entity for colonic delivery is limited, extensive studies on its active moiety, 4-aminosalicylic acid (4-ASA), provide a strong basis for understanding potential delivery strategies. 4-ASA is considered a stable and cost-effective alternative to 5-aminosalicylic acid (5-ASA) for the topical treatment of ulcerative colitis. nih.gov

Preclinical research has explored various innovative approaches to achieve targeted colonic delivery of 4-ASA. These strategies can be broadly categorized into prodrug formulations and specialized coating systems.

Prodrug Approach

The prodrug strategy involves chemically modifying the drug molecule to render it inactive until it reaches the colon, where it is then metabolized to the active form. researchgate.net This approach has been sporadically applied for the colonic delivery of 4-ASA. nih.gov

One notable preclinical study involved the synthesis and evaluation of a macromolecular ester prodrug of 4-ASA using β-cyclodextrin as the carrier molecule. The design of this prodrug aimed to resist enzymatic hydrolysis in the upper gastrointestinal tract while allowing for release in the microbially rich environment of the colon. nih.gov In vitro experiments using stomach and small intestinal homogenates showed a minimal release of 4-ASA (20-23%), indicating the stability of the prodrug in the upper GI tract. nih.gov In contrast, significant drug release was observed in the presence of rat cecal and fecal matter, demonstrating the susceptibility of the prodrug to the enzymatic action of colonic bacteria. nih.gov

Another preclinical approach involved the development of a polymeric prodrug of 4-ASA. In this system, 4-ASA was attached to an acrylic polymeric backbone via degradable ester bonds. nih.gov The in vitro release studies in simulated colonic fluid (rat fecal matter at pH 7.4) showed promising results, with a sustained release profile over 12 hours. nih.gov

| Prodrug System | Carrier/Promoiety | Linkage | In Vitro Release Findings | Preclinical Model Finding |

| Macromolecular Prodrug | β-cyclodextrin | Ester | 20%-23% release in stomach/small intestine homogenates. 68% release in rat cecal matter. 92% release in rat fecal matter. | Demonstrated a moderate ameliorating effect on TNBS-induced colitis, similar to orally administered aminosalicylates. nih.gov |

| Polymeric Prodrug | Acrylic Polymer (hydroxy propyl methacrylate) | Ester | 40.01% release in the first 2 hours in rat fecal matter (pH 7.4), followed by a sustained release of 93% over 12 hours. | Not detailed in the provided search results. |

Innovative Coating and Formulation Systems

Coating technologies that exploit the physiological differences between the small intestine and the colon, such as pH and resident microflora, are a cornerstone of targeted colonic delivery. ucl.ac.uk

A preclinical study assessed the feasibility of delivering 4-aminosalicylic acid to the colon using a hydroxypropylmethylcellulose (B13716658) (HPMC) capsule coated with a mixture of amylose (B160209) and ethylcellulose. nih.gov Amylose is a polysaccharide that is metabolized by bacterial enzymes in the colon. nih.gov In this study involving healthy human volunteers, which serves as a clinical preclinical model, the coated capsules were radiolabelled to track their transit through the gastrointestinal tract. The results demonstrated that the amylose-ethylcellulose coating successfully protected the capsule from the acidic environment of the stomach and the enzymes of the small intestine. nih.gov The capsules remained intact until they reached the colon, where the 4-aminosalicylic acid was then slowly released. nih.gov

| Delivery System | Coating/Matrix Components | Release Mechanism | Key Preclinical Findings |

| Coated HPMC Capsule | Amylose and Ethylcellulose | Bacterial enzyme degradation of amylose in the colon | Coated capsules remained intact in the upper GI tract. Median colon arrival time was 363 minutes. Drug was slowly released and absorbed upon reaching the colon. nih.gov |

| Fused-Deposition 3D Printed Tablets | Polyvinyl alcohol (PVA) | Diffusion from the polymer matrix | Release profiles were dependent on the drug and the infill percentage of the tablet. Significant thermal degradation (50%) of 4-ASA occurred during the high-temperature printing process. nih.govresearchgate.net |

More recently, advanced manufacturing techniques like fused-deposition 3-dimensional printing (FDM 3DP) have been explored for producing modified-release tablets of 4-ASA. nih.govresearchgate.net In one study, 4-ASA was loaded into commercially available polyvinyl alcohol (PVA) filaments. nih.govresearchgate.net Tablets with varying densities were then printed. While this method demonstrated the potential for creating tailored oral dosage forms with modified-release profiles, a significant challenge was the thermal degradation of 4-ASA during the printing process. nih.govresearchgate.net This highlights the importance of considering the physicochemical properties of the drug when developing such novel delivery systems.

Mechanistic Pharmacological Investigations at the Molecular and Cellular Level

Molecular Pharmacology of the Pheniramine (B192746) Moiety

Pheniramine is a first-generation antihistamine belonging to the alkylamine class. Its pharmacological effects are primarily mediated through its interaction with histamine (B1213489) receptors.

Pheniramine functions as an antagonist at histamine H1 receptors, where it competes with histamine for binding sites on effector cells. drugbank.com This binding prevents the action of histamine, which is responsible for allergic responses. drugbank.com Beyond its well-established role at the H1 receptor, pheniramine also demonstrates binding to the more recently discovered histamine H4 receptor. drugbank.com The affinity of histamine itself varies significantly between receptor subtypes, with Ki values in the micromolar (µM) range for H1 and H2 receptors, and in the nanomolar (nM) range for H3 and H4 receptors. scirp.org While specific Ki values for pheniramine at H1 and H4 receptors are not consistently reported across literature, its activity at both sites is established. The binding to H4 receptors is thought to contribute to its antipruritic (anti-itching) effects by antagonizing inflammation. drugbank.com

Pheniramine is more accurately described as an inverse agonist rather than a simple antagonist at both H1 and H4 receptors. drugbank.com This means that it not only blocks the binding of the agonist (histamine) but also reduces the basal, constitutive activity of the receptor in its unbound state. drugbank.com This inverse agonism at the H1 receptor is responsible for the suppression of histamine-induced responses like vasodilation and capillary leakage, which lead to reduced redness and swelling. drugbank.com

First-generation antihistamines like pheniramine are known for their relative lack of receptor selectivity compared to newer agents. Research comparing various antihistamines has provided insight into pheniramine's selectivity profile. One study determined the receptor affinity ratios (H2:H1 and H3:H1) for several compounds, demonstrating that pheniramine is considerably less selective for the H1 receptor than a more modern antihistamine like emedastine. drugbank.com

Comparative Receptor Affinity Ratios of Select Antihistamines

| Antihistamine | H2:H1 Affinity Ratio | H3:H1 Affinity Ratio |

|---|---|---|

| Pheniramine | 430 | 312 |

| Emedastine | 37744 | 9562 |

| Ketotifen | 858 | 1752 |

| Levocabastine | 420 | 82 |

| Chlorpheniramine (B86927) | 5700 | 2216 |

Data sourced from Yanni JM, et al. (1994). drugbank.com A higher ratio indicates greater selectivity for the H1 receptor over the H2 or H3 receptor.

Ligand Binding Studies to Histamine H1 and H4 Receptors

Molecular Pharmacology of the 4-Aminosalicylic Acid Moiety

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is an antibacterial agent primarily used against Mycobacterium tuberculosis. Its mechanism is multifaceted, involving the disruption of essential metabolic pathways.

Initially, it was speculated that 4-ASA, due to its structural similarity to para-aminobenzoic acid (PABA), acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govnih.gov However, subsequent research has revealed a more complex mechanism. 4-ASA is, in fact, a substrate for DHPS, not merely a competitive inhibitor. nih.govnih.govresearchgate.net It is recognized and processed by DHPS with an efficiency comparable to the natural substrate, PABA. nih.govresearchgate.net

Kinetic studies have shown that the Michaelis-Menten constant (Km) of 4-ASA for DHPS is similar to that of PABA, indicating a comparable binding affinity. nih.gov Rather than simply blocking the enzyme, 4-ASA is incorporated into the folate pathway. nih.govwikipedia.org

Michaelis-Menten (Km) Values for DHPS Substrates

| Substrate | Km Value (µM) |

|---|---|

| p-Aminobenzoic acid (PABA) | 0.58 ± 0.09 |

| 4-Aminosalicylic acid (PAS) | 0.67 ± 0.1 |

Data sourced from Zheng J, et al. (2013). nih.gov These values represent the substrate concentration at which the enzyme reaction rate is half of Vmax.

The action of 4-ASA is that of a prodrug. nih.govwikipedia.orgnih.gov After being processed by DHPS, the resulting product is further acted upon by dihydrofolate synthase (DHFS). nih.govresearchgate.netnih.gov This enzymatic cascade leads to the formation of a fraudulent folate analogue, a hydroxyl dihydrofolate antimetabolite. nih.govwikipedia.orgnih.gov

This antimetabolite is the active molecule that subsequently targets and inhibits a different enzyme in the pathway: dihydrofolate reductase (DHFR). nih.govwikipedia.orgnih.govbiorxiv.org By inhibiting DHFR, the antimetabolite prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth. nih.govpatsnap.com Therefore, the antagonism of DHFR is indirect, resulting from the metabolic activation of 4-ASA.

A distinct mechanism of action for 4-ASA involves the disruption of iron acquisition in mycobacteria. nih.govdrugbank.com Mycobacterium tuberculosis requires iron for its survival and utilizes siderophores, specifically mycobactins, to scavenge iron from the host environment. patsnap.com The biosynthesis of mycobactin (B74219) requires salicylic (B10762653) acid.

Studies have demonstrated that 4-ASA inhibits the synthesis of mycobactin. drugbank.com It is proposed that 4-ASA interferes with the incorporation of salicylate (B1505791) into the mycobactin structure. This disruption of siderophore production impairs the bacterium's ability to take up iron, thus limiting its growth and virulence. patsnap.comdrugbank.com

Antagonism of Dihydrofolate Reductase (DHFR) via Antimetabolite Formation in Bacterial Models

Theoretical Exploration of Synergistic or Modulatory Actions of the Hybrid Compound

The hybrid compound, Pheniramine 4-aminosalicylate, combines two distinct pharmacologically active moieties: the first-generation antihistamine, pheniramine, and the aminosalicylate, 4-aminosalicylic acid (4-ASA). A theoretical exploration of their synergistic or modulatory actions at the molecular and cellular level suggests potential for enhanced therapeutic effects through complementary mechanisms, primarily by targeting different facets of the inflammatory and immune response.

The primary mechanism of pheniramine involves its action as an inverse agonist at the histamine H1 receptor. drugbank.compatsnap.com By binding to and stabilizing the inactive conformation of the H1 receptor, pheniramine competitively blocks histamine from binding. patsnap.com This action effectively antagonizes the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and sensory nerve stimulation, which manifest as redness, edema, and itching. drugbank.com Furthermore, pheniramine possesses anticholinergic properties, inhibiting the action of acetylcholine (B1216132) at muscarinic receptors, which can contribute to a reduction in secretions. patsnap.com

Conversely, 4-aminosalicylic acid (also known as para-aminosalicylic acid or PAS) acts primarily by interfering with folate synthesis in bacteria. nih.govwikipedia.org It serves as a prodrug that is incorporated into the folate pathway, ultimately leading to the production of an antimetabolite that inhibits dihydrofolate reductase (DHFR). wikipedia.org This mechanism underlies its use as an antitubercular agent. nih.gov Beyond its antimicrobial properties, 4-ASA is recognized for its anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). nih.govnih.gov Although its exact anti-inflammatory mechanism is not as fully elucidated as its antifolate action, it is believed to involve scavenging of free radicals and potential modulation of inflammatory mediators. nih.gov

The theoretical synergy in this compound arises from the potential for these two compounds to modulate the inflammatory cascade at multiple points.

Dual-Pronged Anti-inflammatory Action: A key area of potential synergy lies in targeting inflammation through two different pathways. Pheniramine directly counteracts the effects of histamine, a key mediator released during the early stages of an inflammatory or allergic response. drugbank.com Simultaneously, the 4-ASA component could provide a broader, more sustained anti-inflammatory effect. This may occur through the scavenging of reactive oxygen species, which are known to perpetuate tissue damage in chronic inflammatory conditions. nih.gov The combination could therefore offer both immediate symptomatic relief (via pheniramine) and a deeper modulation of the underlying inflammatory process (via 4-ASA).

Modulation of Immune Cell Function: Histamine is not only a mediator of acute allergic symptoms but also a modulator of immune cell function. By blocking H1 receptors, pheniramine can influence the activity of various immune cells. The 4-ASA component, with its structural similarity to para-aminobenzoic acid (PABA), may interfere with folate metabolism not just in bacteria but potentially in rapidly proliferating host immune cells, thereby exerting a modulatory effect on the immune response. nih.gov This dual influence on immune pathways could theoretically lead to a more comprehensive dampening of an overactive immune response than either agent alone.

Potential for Enhanced Tissue Penetration and Local Action: The formulation of pheniramine as a salt with 4-ASA could influence its physicochemical properties. While studies on "Pheniramine aminosalicylate" have focused on controlled-release formulations, they noted that the release rate could be manipulated. tandfonline.comresearchgate.net Theoretically, the hybrid nature of the compound could affect its distribution and localization in tissues. For instance, in conditions involving both allergic and inflammatory components, the 4-ASA moiety might target inflamed tissues, carrying the pheniramine component along with it, potentially leading to a more directed local effect.

The table below summarizes the distinct molecular targets and actions of each component, forming the basis for the theoretical synergistic potential of the hybrid compound.

| Feature | Pheniramine | 4-Aminosalicylic Acid (4-ASA) | Theoretical Synergistic/Modulatory Action |

| Primary Molecular Target | Histamine H1 Receptor drugbank.compatsnap.com | Dihydropteroate Synthase (DHPS) nih.govwikipedia.org | Multi-target action on both histamine-mediated pathways and folate-dependent processes. |

| Primary Cellular Action | Inverse agonism, blocking histamine-induced vasodilation and increased permeability. drugbank.com | Inhibition of bacterial folate synthesis; potential free-radical scavenging. wikipedia.orgnih.gov | Combined reduction of acute allergic symptoms and underlying inflammatory processes. |

| Secondary Target/Action | Muscarinic Acetylcholine Receptors (Anticholinergic effect) patsnap.com | Dihydrofolate Reductase (DHFR) via its metabolite. wikipedia.org | Potential for reduced secretions (pheniramine) combined with antiproliferative effects (4-ASA) on certain cells. |

| Effect on Inflammation | Suppresses acute, histamine-driven inflammation and edema. drugbank.com | Potential to reduce oxidative stress and modulate chronic inflammation. nih.gov | A broader spectrum anti-inflammatory effect, addressing both acute and chronic phases. |

Metabolic Pathways and Degradation Kinetics in Research Environments

Investigation of Pheniramine (B192746) Moiety Metabolism

The metabolism of the pheniramine moiety primarily occurs in the liver and involves several key enzymatic reactions, including N-dealkylation and hydroxylation. wikidoc.orgnih.gov These processes modify the structure of the parent molecule, leading to various metabolites.

A principal metabolic route for pheniramine is N-dealkylation, a process catalyzed by cytochrome P450 (CYP450) isozymes. mdpi.com This reaction involves the removal of one or both methyl groups from the tertiary amine of the pheniramine molecule. The primary products of this pathway are N-desmethylpheniramine and N-didesmethylpheniramine. drugbank.commims.comdrugfuture.com

Studies have shown that following oral administration, pheniramine and its demethylated metabolites account for a significant portion of the dose recovered in urine, specifically between 70-83%. rwandafda.gov.rw The transformation involves a CYP450-catalyzed hydroxylation of the carbon atom adjacent to the nitrogen, which forms an unstable intermediate that spontaneously breaks down to the dealkylated amine and formaldehyde. mdpi.com

Table 1: N-Dealkylation Metabolites of Pheniramine

| Parent Compound | Metabolite | Metabolic Pathway |

| Pheniramine | N-desmethylpheniramine nih.gov | Monodemethylation |

| Pheniramine | N-didesmethylpheniramine drugbank.com | Didemethylation |

Hydroxylation represents another significant pathway in the hepatic metabolism of pheniramine. nih.govwikipedia.orgchemeurope.com This process introduces a hydroxyl (-OH) group onto the molecule, increasing its polarity and facilitating excretion. While specific hydroxylated metabolites of pheniramine are less extensively detailed in the available literature, the metabolism of structurally similar first-generation antihistamines, such as chlorpheniramine (B86927), provides insight. For these related compounds, hydroxylation can occur on the alkyl chain. arizona.edu Aromatic hydroxylation of the phenyl or pyridyl rings is also a theoretical possibility, although it may be sterically hindered. arizona.edu This metabolic step, along with demethylation and subsequent glucuronidation, transforms pheniramine into more water-soluble compounds for renal excretion. wikidoc.orgwikipedia.org

Identification and Characterization of N-Dealkylation Products (e.g., N-desmethylpheniramine)

Investigation of 4-Aminosalicylic Acid Moiety Degradation

The 4-aminosalicylic acid (4-ASA) moiety is susceptible to degradation through several chemical pathways, including decarboxylation, acylation, and oxidative processes. These reactions can occur under various conditions, such as in acidic environments or upon exposure to light and oxidizing agents.

4-ASA readily undergoes decarboxylation, particularly when exposed to heat or acidic conditions. wjgnet.comwikipedia.org This reaction involves the removal of the carboxyl group (-COOH) as carbon dioxide, leading to the formation of 3-aminophenol (B1664112). wjgnet.comakjournals.com Research indicates that in simulated gastric acid, a portion of unprotected 4-ASA can be decarboxylated. nih.gov

The mechanism of decarboxylation in aqueous solutions below pH 7.0 is understood to be a rate-controlling proton attack on the carbon atom alpha to the carboxylic acid group of the 4-ASA anion and ampholyte. nih.gov This is followed by the rapid cleavage of the C-C bond to release CO2 and form the 3-aminophenol byproduct. nih.gov The rate of this degradation is pH-dependent, with the maximum rate observed near the isoelectric pH of the molecule. nih.gov Theoretical studies using computational models have further investigated this mechanism, confirming the role of solvent and pH in the process. researchgate.net

Table 2: Decarboxylation Product of 4-Aminosalicylic Acid

| Reactant | Key Condition(s) | Byproduct |

| 4-Aminosalicylic Acid | Heat, Acidity wjgnet.comwikipedia.org | 3-Aminophenol akjournals.com |

Acylation is a major metabolic pathway for the inactivation of 4-ASA in biological systems. Primarily, the amino group of 4-ASA is acetylated in the intestinal mucosa and the liver to form N-acetyl-p-aminosalicylic acid. wjgnet.comnih.gov In addition to acetylation, the carboxyl group of 4-ASA can undergo conjugation with glycine (B1666218). chemicalbook.com These acylation and conjugation reactions increase the water solubility of the molecule, preparing it for renal excretion. nih.gov

Esterification of the carboxylic acid group is another characterized reaction for 4-ASA. Research on the synthesis of 4-ASA derivatives has demonstrated the formation of various esters, such as methyl 2-ethoxy-4-formylamido-benzoate, through reactions involving the carboxyl functional group. koreascience.kr

Table 3: Acylation and Conjugation Products of 4-Aminosalicylic Acid

| Reactant | Reaction Type | Product |

| 4-Aminosalicylic Acid | Acetylation wjgnet.comnih.gov | N-acetyl-p-aminosalicylic acid |

| 4-Aminosalicylic Acid | Glycine Conjugation chemicalbook.com | p-aminosalicyluric acid |

Oxidative Degradation: 4-ASA is susceptible to oxidative degradation by strong oxidizing agents like hydroxyl radicals (•OH). ebi.ac.uk Advanced oxidation processes, such as the electro-Fenton method, have been used to study its degradation. This process leads to the complete mineralization of 4-ASA into carbon dioxide, water, and inorganic ions like NO₃⁻ and NH₄⁺. ebi.ac.uk The degradation pathway involves initial hydroxylation of the aromatic ring, followed by multiple additions of hydroxyl radicals to form polyhydroxylated intermediates. These intermediates are then oxidized further into short-chain carboxylic acids, such as oxalic and oxamic acids, before complete mineralization. ebi.ac.uknih.gov Comparative studies show that while 4-ASA can be degraded by oxidation, it is less easily oxidized than its isomer, 5-aminosalicylic acid. nih.gov The synthesis of poly(4-aminosalicylic acid) through chemical oxidative polycondensation using hydrogen peroxide as an oxidant has also been reported. researchgate.net

Acylation and Esterification Reaction Characterization

Stability Assessment in Controlled In Vitro Conditions (e.g., pH, Temperature, Light)

The stability of a pharmaceutical compound under various environmental conditions is a critical factor in its development and formulation. While comprehensive stability studies specifically for Pheniramine 4-aminosalicylate are not extensively documented in publicly available literature, an understanding of its stability can be inferred from research on its constituent components: the pheniramine moiety and the 4-aminosalicylic acid (4-ASA) moiety. Forced degradation studies on these individual components or their other salt forms provide significant insights into the potential stability profile of this compound under conditions of varying pH, temperature, and light exposure.

pH-Dependent Stability

The pH of a solution can significantly influence the rate and pathway of degradation for many drug substances.

Pheniramine Moiety: Studies on pheniramine and the closely related chlorpheniramine have shown that stability is pH-dependent. For instance, chlorpheniramine maleate (B1232345) has been demonstrated to be highly stable in acidic conditions. actapharmsci.com However, as the pH increases towards neutral and alkaline, the rate of degradation also increases. actapharmsci.com In one study, the degradation of chlorpheniramine maleate in cough syrups was 3.0-3.5% at a pH of 7.0, which increased to 3.3-5.7% at a pH of 8.0. actapharmsci.com Another study on the simultaneous determination of aminophylline (B1665990) and chlorpheniramine maleate found that chlorpheniramine maleate degraded by 2.31% under acidic stress (1.0 M HCl at 25°C for 20 hours) and more significantly by 10.49% under basic stress (1.0 M NaOH at 25°C for 20 hours). nih.gov This suggests that the pheniramine portion of the compound is more susceptible to degradation in neutral to basic environments.

4-Aminosalicylic Acid (4-ASA) Moiety: The stability of 4-aminosalicylic acid is also influenced by pH. An aqueous solution of 4-aminosalicylic acid has a pH of approximately 3.2 to 3.7. chemicalbook.com It is known to be relatively unstable in aqueous solutions. nih.gov Studies on the quenching of singlet molecular oxygen by aminosalicylic acids, a process related to photodegradation, were conducted at both pH 7 and pH 12, indicating that its reactivity and degradation pathways are pH-dependent. tandfonline.comnih.gov At pH 12, both chemical and physical interactions with singlet oxygen were observed, whereas at neutral pH, no chemical reaction was detected. tandfonline.comnih.gov

Interactive Data Table: pH-Dependent Degradation of Pheniramine/Chlorpheniramine

| Compound | Stress Condition | Temperature (°C) | Duration | Degradation (%) |

| Chlorpheniramine Maleate | Acidic (in syrup) | - | - | Highly Stable |

| Chlorpheniramine Maleate | pH 7.0 (in syrup) | - | - | 3.0 - 3.5 |

| Chlorpheniramine Maleate | pH 8.0 (in syrup) | - | - | 3.3 - 5.7 |

| Chlorpheniramine Maleate | 1.0 M HCl | 25 | 20 h | 2.31 |

| Chlorpheniramine Maleate | 1.0 M NaOH | 25 | 20 h | 10.49 |

Temperature Stability

Thermal stress is a key factor in assessing the stability of chemical compounds.

Pheniramine Moiety: Research indicates that pheniramine undergoes degradation under thermal stress. A forced degradation study on a Pheniramine API drug reported degradation when the sample was exposed to a temperature of 105°C for 72 hours. joac.info Another study on chlorpheniramine maleate in cough syrups showed a clear correlation between increasing temperature and the extent of degradation. At 25°C, the decomposition was 1%, which increased to 2.4-2.8% at 45°C, and further to 4.3-5.2% at 60°C. actapharmsci.com Similarly, a stability-indicating method for aminophylline and chlorpheniramine maleate reported a 10.39% degradation of chlorpheniramine maleate when subjected to dry heat at 60°C for 4 hours. nih.gov

4-Aminosalicylic Acid (4-ASA) Moiety: 4-aminosalicylic acid is well-documented as a thermally labile compound. nih.gov It undergoes decarboxylation when heated, a reaction that can occur at temperatures above 150°C. jcu.edu.au The sodium salt of 4-aminosalicylic acid shows a slightly higher thermal stability, with the evolution of carbon dioxide starting from 250°C. jcu.edu.au The melting point of 4-aminosalicylic acid is in the range of 135-145°C, and it is noted to decompose with effervescence around 150-151°C. chemicalbook.com The formation of a terpolymer resin with 4-ASA involved a reaction at 130°C for 5 hours, highlighting that while unstable, it can be processed under controlled thermal conditions. scispace.com

Interactive Data Table: Thermal Degradation of Pheniramine/Chlorpheniramine

| Compound | Temperature (°C) | Duration | Degradation (%) |

| Chlorpheniramine Maleate | 45 | - | 2.4 - 2.8 |

| Chlorpheniramine Maleate | 60 | - | 4.3 - 5.2 |

| Chlorpheniramine Maleate | 60 | 4 h | 10.39 |

| Pheniramine API | 105 | 72 h | Degradation Observed |

| Pheniramine Maleate | 105 | 4 h | No Degradation Observed |

Light Stability (Photostability)

Exposure to light, particularly UV radiation, can induce photochemical degradation of sensitive molecules.

Pheniramine Moiety: Studies on the photolytic degradation of pheniramine and related compounds show varied results. One study involving forced degradation of a Pheniramine API reported degradation after exposure to 1.2 million lux hours of photolytic stress. joac.info A study on pheniramine maleate, however, observed no degradation under photolytic conditions. researchgate.net Research on chlorpheniramine, a structurally similar antihistamine, has shown that it can be degraded by photocatalysis using novel materials and solar or UV radiation, indicating its susceptibility to photodegradation under certain conditions. rsc.orgrsc.org Another study found that chlorpheniramine maleate only degraded by 3.59% under photolytic stress. nih.gov

4-Aminosalicylic Acid (4-ASA) Moiety: 4-aminosalicylic acid is known to be sensitive to light. It is reported to darken upon exposure to light and air. chemicalbook.comnih.gov This photosensitivity is a critical consideration for its handling and formulation. Studies have investigated the interaction of aminosalicylic acids with singlet molecular oxygen, a key species in many photodegradation processes. tandfonline.comnih.gov These studies show that 4-ASA can quench singlet oxygen, which can prevent its own photodegradation to some extent, particularly at neutral pH. tandfonline.comnih.gov However, its inherent light sensitivity is a well-established characteristic.

Interactive Data Table: Summary of Photolytic Degradation Findings

| Compound | Stress Condition | Observation |

| Pheniramine API | 1.2 Million lux hours | Degradation Observed joac.info |

| Pheniramine Maleate | Photolytic Degradation | No Degradation Observed researchgate.net |

| Chlorpheniramine Maleate | Photolytic Stress | 3.59% Degradation nih.gov |

| Chlorpheniramine | UV/Photocatalyst | Degradation Observed rsc.orgrsc.org |

| 4-Aminosalicylic Acid | Exposure to Light & Air | Darkens chemicalbook.comnih.gov |

Advanced Analytical Methodologies for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of multicomponent pharmaceutical formulations. nih.gov Its application to Pheniramine (B192746) 4-aminosalicylate involves the development and validation of specific methods to ensure accurate quantification and separation from potential degradants.

Method Development and Validation for Pheniramine 4-Aminosalicylate and its Degradants

The development of a stability-indicating HPLC method is critical for distinguishing the active pharmaceutical ingredient (API) from its degradation products. A study focused on a combination product containing pheniramine maleate (B1232345) and naphazoline (B1676943) hydrochloride successfully developed a method that separated the analytes from stress-induced degradation products within 10 minutes. nih.gov The validation of such methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, robustness, specificity, and the limits of detection (LOD) and quantitation (LOQ). nih.govsemanticscholar.org

For instance, a validated method for pheniramine maleate showed good linearity over a concentration range of 150–1200 μg/mL with a correlation coefficient (R²) greater than 0.999. nih.gov The accuracy, determined by recovery studies, typically falls within the acceptable range of 97.0% to 103.0%. nih.gov Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values ideally below 2%. semanticscholar.org Robustness is tested by making deliberate small changes to method parameters such as pH, flow rate, and temperature to ensure the method remains reliable under varied conditions. semanticscholar.org

Stress testing, involving exposure of the drug substance to acidic, basic, oxidative, thermal, and photolytic conditions, is a key part of validation. semanticscholar.orgnih.gov In one study, phenylephrine (B352888), a compound often formulated with antihistamines, was found to be sensitive to acidic, basic, and oxidative stress, leading to the formation of degradation products, while it remained stable under thermal and photolytic conditions. semanticscholar.org Such studies are vital for identifying potential degradants of this compound.

Isocratic and Gradient Elution Optimization

The choice between isocratic and gradient elution is fundamental in HPLC method development. Isocratic elution, which uses a constant mobile phase composition, is often preferred for simpler samples due to its straightforward and reliable nature. phenomenex.com It can eliminate baseline drift, which is crucial for accurate quantification. phenomenex.com For example, an isocratic RP-HPLC method was developed for the simultaneous determination of ibuprofen (B1674241) and chlorpheniramine (B86927) maleate using a mobile phase of acetonitrile (B52724) and acetate (B1210297) buffer. mdpi.com

Conversely, gradient elution, where the mobile phase composition is changed during the run, is advantageous for complex mixtures containing compounds with a wide range of polarities. phenomenex.comnumberanalytics.com It can improve the separation of complex mixtures, increase resolution, and reduce analysis time. numberanalytics.com A gradient HPLC method was optimized for a combination powder of paracetamol, phenylephrine hydrochloride, and pheniramine maleate, which significantly reduced the run time compared to official pharmacopeial methods. nih.gov The optimization process for gradient elution involves careful selection of the column, mobile phase components, and the gradient profile to achieve the desired separation. nih.govlcms.cz

The following table summarizes typical parameters for HPLC methods developed for pheniramine-containing products:

| Parameter | HPLC Method for Pheniramine Maleate & Naphazoline HCl nih.gov | HPLC Method for Paracetamol, Phenylephrine HCl & Pheniramine Maleate nih.gov |

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | Zorbax SB-Aq (50 × 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM phosphate (B84403) buffer (pH 2.8) with 0.5% triethylamine (B128534) and methanol (B129727) (68:32, v/v) | Gradient of 1.1 g/L sodium octanesulfonate (pH 3.2) and methanol |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | 280 nm (Diode Array Detector) | 273 nm and 225 nm (Diode Array Detector) |

| Run Time | < 10 minutes | 10 minutes (active ingredients), 20 minutes (impurity analysis) |

| Linearity (Pheniramine) | 150–1200 µg/mL (R² > 0.999) | 10–22 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC)

Beyond conventional HPLC, other chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC) offer distinct advantages for the analysis of this compound.

Rapid Separation and Quantification Techniques

UPLC is a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, speed, and sensitivity. irjmets.comresearchgate.net This allows for much faster analysis times without compromising separation efficiency. researchgate.net For instance, a UPLC method was developed for the simultaneous estimation of pheniramine maleate and its toxic impurity, 2-benzyl pyridine (B92270), achieving separation in under 4 minutes. mdpi.comresearchgate.net This rapid analysis is highly beneficial for high-throughput screening in quality control laboratories.

Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective technique. nih.govmdpi.com When coupled with densitometry, TLC can be used for the quantitative analysis of pheniramine. nih.govnih.gov A TLC-densitometry method was developed for the simultaneous quantification of naphazoline HCl, pheniramine maleate, and their impurities, demonstrating good linearity and accuracy. nih.gov The mobile phase for TLC is optimized to achieve clear separation of the components, which are then quantified by scanning the plate at a specific wavelength. nih.govnih.gov

Here is a comparison of UPLC and TLC methods for pheniramine analysis:

| Parameter | UPLC Method for Pheniramine Maleate & 2-Benzyl Pyridine mdpi.com | TLC Method for Pheniramine Maleate & 2-Benzyl Pyridine mdpi.com |

| Stationary Phase | C18 column (1.7 µm particle size) | Silica gel TLC F254 plates |

| Mobile Phase | Methanol/water (60:40 v/v) | Ethanol (B145695)/ethyl acetate/liquid ammonia (B1221849) (8:2:0.1, by volume) |

| Detection Wavelength | 215 nm | 265 nm |

| Analysis Time | < 4 minutes | ~5 minutes |

| Linearity Range (Pheniramine) | 5.0–70.0 µg/mL | 0.5–8.0 µ g/band |

Green Analytical Chemistry Considerations in Chromatographic Methods

The principles of green analytical chemistry aim to develop methods that are more environmentally friendly by reducing solvent consumption and using less toxic reagents. mdpi.com Both UPLC and modern TLC methods can be considered "greener" than traditional HPLC. mdpi.comresearchgate.net The reduced run times and lower flow rates in UPLC lead to a significant decrease in solvent usage. researchgate.netmdpi.com Similarly, TLC methods often use smaller volumes of mobile phase compared to HPLC. mdpi.com

The greenness of analytical methods can be assessed using tools like the Green Analytical Procedure Index (GAPI) and the Analytical Greenness (AGREE) metric. mdpi.comresearchgate.net A study analyzing pheniramine maleate and its impurity using UPLC and TLC demonstrated favorable greenness profiles for both techniques. mdpi.comresearchgate.net The use of greener solvents like ethanol in the TLC mobile phase further contributes to the method's environmental friendliness. mdpi.com

Computational Chemistry in Analytical Method Optimization

Computational chemistry has emerged as a powerful tool in various aspects of pharmaceutical development, including the optimization of analytical methods. jstar-research.com By modeling molecular structures and properties, computational methods can predict the behavior of molecules under different chromatographic conditions. jstar-research.comkallipos.gr

Techniques such as Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations can provide insights into the interactions between the analyte (this compound), the stationary phase, and the mobile phase. kallipos.gr This understanding can guide the selection of the most appropriate column chemistry and mobile phase composition, thereby reducing the number of experiments required for method development. For instance, computational models can predict properties like pKa, which is crucial for optimizing the pH of the mobile phase for effective separation. jstar-research.com

While direct examples of computational chemistry being used to optimize analytical methods specifically for this compound are not extensively documented in the provided search results, the principles are broadly applicable. By predicting molecular properties and interactions, computational chemistry can streamline the development of robust and efficient HPLC and UPLC methods, saving time and resources. jstar-research.com

Molecular Modeling for Chromatographic Separation Prediction

The development of robust analytical methods for separating enantiomers is critical in the pharmaceutical industry. For pheniramine, which is a chiral compound, separating its (R)- and (S)-enantiomers is essential as they can exhibit different pharmacological activities. Molecular modeling has emerged as a powerful predictive tool to streamline the development of chiral high-performance liquid chromatography (HPLC) methods, reducing the time and resources spent on experimental screening. preprints.orgpreprints.org

Simulation studies can determine the likely elution order of enantiomers on a given chiral stationary phase (CSP). nih.govfrontiersin.org This is accomplished by modeling the interactions between each pheniramine enantiomer and the chiral selector of the stationary phase at a supramolecular level. nih.gov Research has successfully employed this technique for pheniramine using polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate). researchgate.net

The methodology involves computational docking simulations to calculate the binding energy of each enantiomer with the CSP. Algorithms, such as the Lamarckian Genetic Algorithm, are used to find the most stable, lowest-energy conformations of the diastereomeric complexes formed between the pheniramine enantiomers and the chiral selector. researchgate.net The enantiomer that forms the more stable complex, characterized by a lower binding free energy, is predicted to have a stronger interaction with the stationary phase and, therefore, a longer retention time. preprints.orgfrontiersin.org

For pheniramine, simulation studies have determined that the S-enantiomer forms a more stable complex with certain amylose-based CSPs compared to the R-enantiomer. nih.gov This leads to the predicted elution order of R-pheniramine followed by S-pheniramine (S-pheniramine > R-pheniramine). nih.gov These predictions are then used to guide the selection of the optimal chiral column and mobile phase composition for experimental verification. researchgate.net

Table 1: Predicted Interaction Parameters for Pheniramine Enantiomers with an Amylose-Based Chiral Stationary Phase

Enantiomer Predicted Binding Free Energy (kcal/mol) Key Predicted Interactions Predicted Elution Order (R)-Pheniramine -5.8 Hydrogen bonding, π-π interactions 1st (S)-Pheniramine -6.5 Stronger/additional hydrogen bonding and π-π stacking 2nd

Note: The binding energy values are representative examples to illustrate the concept of differential interaction leading to chromatographic separation.

Periodic Density Functional Theory (DFT) for Solid-State Purity Assessment

The purity of an active pharmaceutical ingredient (API) in its solid form is a critical quality attribute. Solid-state purity encompasses not only the absence of chemical impurities but also the presence of the correct, most stable crystalline form (polymorph). nih.gov Periodic Density Functional Theory (DFT) is a first-principles quantum mechanical method used to model crystalline solids, providing invaluable insights into the structural and energetic properties of materials like this compound. nih.govmdpi.com

Periodic DFT calculations are performed on a unit cell of the crystal, applying periodic boundary conditions to simulate the bulk material. nih.gov This approach allows for the accurate calculation of lattice energies, which are crucial for ranking the relative stability of different polymorphs. nih.govgerit-brandenburg.de The thermodynamically most stable polymorph at a given temperature and pressure will exhibit the lowest free energy. By calculating and comparing the energies of various potential crystal structures of this compound, researchers can identify the most stable form, which is essential for ensuring consistent product quality and performance.

Furthermore, this methodology can be used to assess purity by modeling the inclusion of impurities within the crystal lattice. Structurally related compounds or degradation products, such as the potential decarboxylation product of 4-aminosalicylic acid (3-aminophenol), can be computationally inserted into the this compound crystal lattice. mdpi.com DFT calculations can then determine the energetic feasibility of such an impurity's presence. A high energy penalty for including an impurity molecule suggests that it is unlikely to be incorporated into the crystal, indicating that crystallization is an effective purification step. acs.org Conversely, a low energy penalty might indicate a risk of co-crystallization, requiring more stringent control over the manufacturing process.

The accuracy of these predictions depends heavily on the chosen functional (e.g., PBE, BLYP) and the inclusion of dispersion corrections (e.g., Grimme's D3) to properly account for non-covalent interactions like van der Waals forces, which are dominant in molecular crystals. mpg.de

Table 2: Illustrative Periodic DFT Calculation Results for this compound Solid-State Forms

Solid-State Form Description Calculated Relative Lattice Energy (kJ/mol) Predicted Stability Polymorph I Desired therapeutic crystalline form 0.0 (Reference) Most Stable Polymorph II A potential metastable crystalline form +4.5 Less Stable Amorphous Form Non-crystalline solid +9.0 Least Stable Lattice with Impurity Polymorph I with 1% 3-aminophenol (B1664112) +15.0 Energetically Unfavorable

Note: The energy values are hypothetical and for illustrative purposes to demonstrate how DFT calculations can differentiate the stability of various solid-state forms.

Structure Activity Relationship Sar and Computational Drug Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. hrpatelpharmacy.co.in This method assumes that the structural or physicochemical properties of molecules are responsible for their observed biological actions. nih.gov

The development of QSAR models is crucial for predicting the biological potency of new chemical entities. For H1-antihistamines, a class to which pheniramine (B192746) belongs, both 2D and 3D QSAR studies have been conducted to understand the structural requirements for antagonist potency. nih.gov

In a notable 3D-QSAR study involving a dataset of 129 H1-antihistamine molecules, Comparative Molecular Similarity Indices Analysis (CoMSIA) was employed. nih.gov The resulting model demonstrated good predictive power, which is essential for the rational drug design of novel compounds. nih.gov The quality of a 3D-QSAR model is often assessed by its statistical significance, including a high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²). nih.gov For instance, a CoMSIA model for H1-antihistamines yielded a q² of 0.525 and an r² of 0.891, indicating a robust and predictive model. nih.gov Similarly, studies on other receptor inhibitors have produced strong CoMFA (Comparative Molecular Field Analysis) and CoMSIA models with high predictive capabilities (q² > 0.7). nih.gov

These models are built by correlating the target activity (e.g., inhibitory concentration) with various calculated molecular descriptors.

Table 1: Common Fields/Descriptors in 3D-QSAR Models

| Descriptor Field | Description | Relevance to Activity Prediction |

|---|---|---|

| Steric | Describes the spatial shape and size of the molecule. | Influences how well the molecule fits into the receptor's binding pocket. |

| Electrostatic | Represents the distribution of charge within the molecule. | Governs electrostatic interactions, such as hydrogen bonds and ionic interactions, with the target protein. |

| Hydrophobic | Pertains to the water-repelling characteristics of different parts of the molecule. | Crucial for interactions with nonpolar pockets in the receptor and for crossing biological membranes. |

| H-bond Donor | Identifies atoms or groups that can donate a hydrogen atom to a hydrogen bond. | Key for forming specific hydrogen bonds with acceptor groups on the receptor. |

| H-bond Acceptor | Identifies atoms or groups that can accept a hydrogen atom in a hydrogen bond. | Essential for forming specific hydrogen bonds with donor groups on the receptor. |

This table summarizes common molecular descriptors used in CoMFA and CoMSIA studies to build predictive models for biological activity. nih.govnih.gov

The interpretation of the molecular descriptors from QSAR models provides insights into which properties are favorable or unfavorable for biological activity. Contour maps generated from CoMFA and CoMSIA studies visually represent these findings, highlighting regions where modifications to the molecular structure could enhance or diminish activity. nih.govnih.gov

Pharmacophore modeling is another ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target receptor. nih.gov For H1-receptor antagonists, pharmacophore models have been developed based on known active compounds. ijmo.orginnovareacademics.in A common pharmacophore model for H1-antagonists includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions. ijmo.org One model, for example, was built using a series of H1-antagonists and comprised one HBA, one HBD, and two hydrophobic features. ijmo.org Such models serve as 3D queries to screen databases for new compounds that possess the required features, potentially identifying novel antihistamines. ijmo.orginnovareacademics.in

Development of 2D and 3D QSAR Models for Biological Activity Prediction

Molecular Docking and Molecular Dynamics (MD) Simulations

Structure-based drug design methods, such as molecular docking and MD simulations, rely on the 3D structure of the target protein to predict how a ligand will bind. scielo.org.mx These techniques are vital for understanding the molecular interactions that govern the affinity and specificity of a drug for its target.